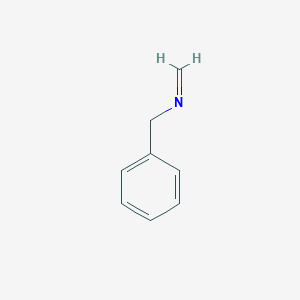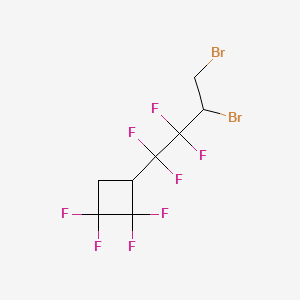
3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane is a synthetic organic compound characterized by the presence of multiple halogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane typically involves halogenation reactions. The starting materials may include cyclobutane derivatives and halogenating agents such as bromine and fluorine sources. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactors where the reaction parameters are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to remove halogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield halogenated oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialized materials with unique properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The presence of multiple halogen atoms may enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-Dichloro-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane
- 3-(3,4-Diiodo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane
Uniqueness
Compared to similar compounds, 3-(3,4-Dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane may exhibit unique properties such as higher reactivity or stability due to the presence of bromine atoms. These properties can make it more suitable for specific applications where other halogenated compounds may not perform as effectively.
Properties
CAS No. |
35208-00-5 |
|---|---|
Molecular Formula |
C8H6Br2F8 |
Molecular Weight |
413.93 g/mol |
IUPAC Name |
3-(3,4-dibromo-1,1,2,2-tetrafluorobutyl)-1,1,2,2-tetrafluorocyclobutane |
InChI |
InChI=1S/C8H6Br2F8/c9-2-4(10)8(17,18)7(15,16)3-1-5(11,12)6(3,13)14/h3-4H,1-2H2 |
InChI Key |
GOUHRDBEHCFRFL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C(C(C(CBr)Br)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


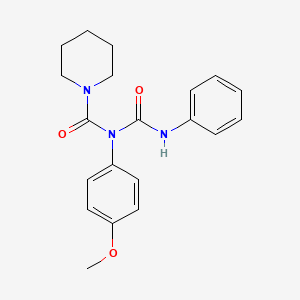
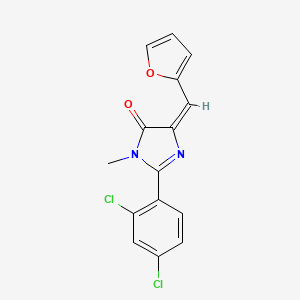
![5-[(6-Aminopyridin-3-yl)disulfanyl]pyridin-2-amine](/img/structure/B14161997.png)
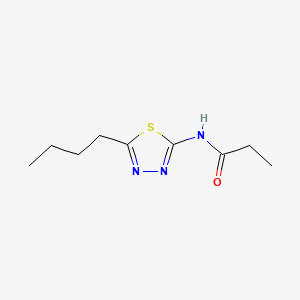
![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14162014.png)
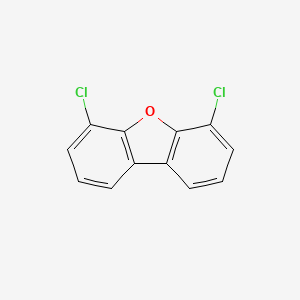
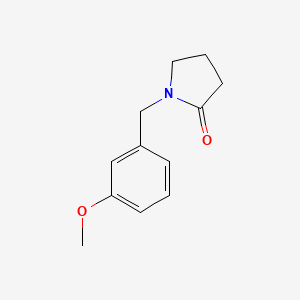
![N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-2-methylbenzamide](/img/structure/B14162034.png)

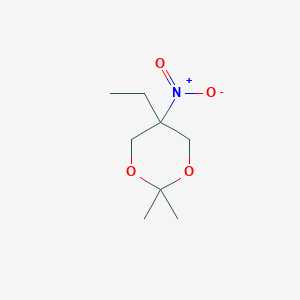

![7-Nitrobenzo[C][1,2,5]Oxadiazole1-Oxide](/img/structure/B14162054.png)

